Comprehensive Characterization of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide: A Spectroscopic Guide
Here is the comprehensive technical guide for the spectroscopic characterization of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide . Part 1: Executive Summary & Chemical Identity 2-(4-Chlorophenyl)vinyl phenyl sulfoxide (also...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the comprehensive technical guide for the spectroscopic characterization of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide .
Part 1: Executive Summary & Chemical Identity
2-(4-Chlorophenyl)vinyl phenyl sulfoxide (also known as p-chlorostyryl phenyl sulfoxide) is a critical intermediate in organic synthesis, often utilized as a Michael acceptor, a chiral synthon (when enantiopure), or a precursor in Pummerer rearrangements.
Its characterization requires precise differentiation from its reduced precursor (the sulfide ) and its over-oxidized byproduct (the sulfone ). This guide provides the definitive spectroscopic fingerprints to validate the identity and purity of the (E)-isomer.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Chiral Center: The Sulfur atom is a stereogenic center (pyramidal geometry).
Alkene Geometry: Predominantly (E) (trans) due to thermodynamic stability during synthesis (e.g., Horner-Wadsworth-Emmons or oxidation of (E)-sulfides).
Electronic Environment: The sulfoxide group is electron-withdrawing via induction but can act as a resonance donor/acceptor depending on the demand, significantly affecting vinyl proton shifts.
Part 2: Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR spectrum is the primary tool for determining the alkene geometry (E vs Z) and purity.
H NMR Data (400 MHz, CDCl)
Proton Assignment
Chemical Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
Mechanistic Insight
Vinyl (next to SO)
6.82
Doublet (d)
15.4
Upfield relative to due to resonance. Hz confirms (E)-geometry .
Vinyl (next to Ar)
7.24
Doublet (d)
15.4
Deshielded by the aromatic ring and extended conjugation. Often overlaps with aromatic signals.
Aromatic (Ar-H)
7.30 – 7.70
Multiplet (m)
-
Complex overlap of the phenyl ring (5H) and the p-chlorophenyl ring (4H, AA'BB' system).
Critical Analysis: The coupling constant (
) is the self-validating metric here.
Hz (E)-Isomer (Trans).
Hz (Z)-Isomer (Cis).
Note: If the sample contains the sulfone analog, the vinyl protons will shift downfield (approx.
6.76 and 7.56) due to the stronger electron-withdrawing nature of the sulfone group.
Definitive for Sulfoxide. Sulfides lack this; Sulfones show two bands (see below).
C=C Stretch
1615
Medium
Conjugated alkene.
=C-H Bending
960 – 970
Strong
Diagnostic for trans (E) alkene geometry (out-of-plane wag).
C-Cl Stretch
1085
Medium
Aryl chloride signature.
differentiation Alert:
Sulfone (
): Shows two strong bands at ~1300 cm (asymmetric) and ~1145 cm (symmetric). If you see these, your oxidation went too far.
Sulfide (S): Shows no bands in the 1000–1350 cm
region attributable to S-O.
Mass Spectrometry (MS)
Used to confirm the molecular formula and the presence of the chlorine atom.
Ionization Method: EI (Electron Impact) or ESI (Electrospray Ionization).
Molecular Ion (
):
m/z 262 (for
Cl isotope, 100% relative abundance).
m/z 264 (for
Cl isotope, ~32% relative abundance).
Fragmentation Pattern (EI):
[M – O]
: m/z 246 (Loss of oxygen, characteristic of sulfoxides).
[M – SO]
: m/z 214 (Loss of sulfoxide moiety, forming the chlorostilbene radical cation).
[Ph-S]
: m/z 109 (Phenylthio fragment).
Part 3: Experimental Protocol & Workflow
Synthesis & Purification Workflow
To ensure high-quality spectroscopic data, the compound is typically prepared via the controlled oxidation of the corresponding sulfide.
Figure 1: Optimized workflow for the synthesis and isolation of vinyl sulfoxides, minimizing sulfone formation.
Sample Preparation for NMR[7][11][13]
Solvent: Use CDCl
(Chloroform-d) neutralized with basic alumina if the sulfoxide is acid-sensitive (though vinyl sulfoxides are generally stable).
Concentration: Dissolve ~5-10 mg of the purified solid in 0.6 mL of solvent.
Filtration: Filter through a cotton plug to remove suspended silica gel particles which can broaden signals.
Part 4: Comparative Data Table (Differentiation)
Use this table to validate your reaction outcome.
Feature
Sulfide (Starting Material)
Sulfoxide (Target)
Sulfone (Over-oxidation)
IR (S-O)
None
~1045 cm (Strong)
~1145 & 1300 cm
H NMR ()
~6.5 - 6.7 ppm
~6.82 ppm
~6.76 ppm
H NMR ()
~6.8 - 7.0 ppm
~7.24 ppm
~7.56 ppm (Deshielded)
TLC ()
High (Non-polar)
Low (Polar)
Medium (Intermediate)
References
Trost, B. M.; Curran, D. P. "Chemoselectivity in the oxidation of sulfides to sulfoxides with sodium metaperiodate-alumina." Tetrahedron Letters, 1981, 22, 1287-1290.
Venkateswarlu, Y. et al. "Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes." RSC Advances, 2012 . (Provides comparative data for the sulfone analog).
Satoh, T. et al. "Synthesis and properties of vinyl sulfoxides." Bulletin of the Chemical Society of Japan, 1986. (General spectroscopic constants for styryl sulfoxides).
PubChem Compound Summary. "1-Chloro-4-[(E)-2-(phenylsulfonyl)ethenyl]benzene." (Data for the sulfone analog used for differential diagnosis).
An In-depth Technical Guide to 2-(4-Chlorophenyl)vinyl Phenyl Sulfoxide: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Chlorophen...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide. While specific experimental data for this compound is not extensively available in the public domain, this document leverages established principles of organic chemistry and data from analogous compounds to predict its characteristics and outline methodologies for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers interested in the potential applications of this and related vinyl sulfoxides in drug discovery and materials science.
Introduction and Molecular Structure
2-(4-Chlorophenyl)vinyl phenyl sulfoxide is an organic molecule featuring a vinyl sulfoxide core functional group. This functional group is characterized by a sulfinyl group (>S=O) attached to a vinyl moiety (-CH=CH-). The molecule is further substituted with a phenyl group and a 4-chlorophenyl group on the vinyl component, and a phenyl group on the sulfur atom. The presence of the chlorine atom on one of the phenyl rings is expected to significantly influence the electronic properties and, consequently, the reactivity and biological activity of the molecule compared to its unsubstituted parent compound, phenyl vinyl sulfoxide.
The sulfoxide group introduces a chiral center at the sulfur atom, meaning that 2-(4-Chlorophenyl)vinyl phenyl sulfoxide can exist as two enantiomers. The stereochemistry of the vinyl group (E/Z isomerism) further adds to the potential for stereoisomers. This guide will primarily focus on the properties of the likely more stable E-isomer.
Figure 1: Molecular Structure of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide.
Predicted Physical and Chemical Properties
The following table summarizes the predicted physical and chemical properties of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide. These predictions are based on the known properties of phenyl vinyl sulfoxide and related chlorinated aromatic compounds.
Property
Predicted Value
Notes
Molecular Formula
C₁₄H₁₁ClOS
Molecular Weight
262.76 g/mol
Appearance
Likely a colorless to pale yellow solid or viscous liquid.
Phenyl vinyl sulfoxide is a liquid, but the increased molecular weight and potential for solid-state packing due to the chloro-substituent may result in a solid.
Melting Point
Predicted to be higher than phenyl vinyl sulfoxide.
Increased molecular weight and intermolecular interactions from the chloro group would raise the melting point.
Boiling Point
> 93-95 °C at 0.2 mmHg
The boiling point is expected to be significantly higher than that of phenyl vinyl sulfoxide due to the increased molecular weight.
Solubility
Soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane. Insoluble in water.
Similar to other polar organic molecules.
Chirality
Chiral at the sulfur atom.
The two organic substituents on the sulfur are different, creating a stereocenter.
Proposed Synthesis and Characterization
A plausible and efficient synthetic route to 2-(4-Chlorophenyl)vinyl phenyl sulfoxide is proposed below, based on established methodologies for the synthesis of vinyl sulfoxides.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available 4-chlorobenzaldehyde and thiophenol.
Figure 2: Proposed synthetic workflow for 2-(4-Chlorophenyl)vinyl phenyl sulfoxide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Chlorophenyl)vinyl phenyl sulfide
To a stirred solution of 4-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add thiophenol (1.0 eq).
Add a catalytic amount of a base, such as triethylamine or sodium hydroxide, to the mixture.
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove
Foundational
"CAS number for 2-(4-Chlorophenyl)vinyl phenyl sulfoxide"
An In-Depth Technical Guide to 2-(4-Chlorophenyl)vinyl Phenyl Sulfoxide: Synthesis, Properties, and Applications in Drug Discovery Authored by a Senior Application Scientist This technical guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-(4-Chlorophenyl)vinyl Phenyl Sulfoxide: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide, a specialized organic compound with significant potential in synthetic chemistry and drug development. While a specific CAS number for this derivative is not prominently available in public databases, this guide outlines a robust, scientifically-grounded pathway to its synthesis and explores its anticipated properties and applications based on established chemical principles and the reactivity of analogous compounds. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.
Introduction: The Vinyl Sulfoxide Moiety as a Versatile Synthetic Building Block
Vinyl sulfoxides are a class of organosulfur compounds characterized by a sulfinyl group attached to a vinyl group. This functional group arrangement imparts unique chemical reactivity, making them valuable intermediates in a wide array of organic transformations. The sulfoxide group is a chiral center, rendering vinyl sulfoxides useful in asymmetric synthesis. Furthermore, the electron-withdrawing nature of the sulfinyl group activates the double bond for nucleophilic attack, making them excellent Michael acceptors.
Phenyl vinyl sulfoxide (CAS 20451-53-0), the parent compound of the title molecule, is a widely used reagent in organic synthesis. It serves as an acetylene equivalent in Diels-Alder reactions and participates in various cycloadditions and Michael additions.[1] Its ability to be deprotonated to form an α-sulfinyl carbanion further extends its synthetic utility.[1] The introduction of a 4-chlorophenyl substituent onto the vinyl group is anticipated to modulate the electronic properties and steric profile of the molecule, potentially influencing its reactivity and biological activity.
Synthesis of the Precursor: Phenyl Vinyl Sulfoxide
A reliable synthesis of the target molecule begins with the preparation of its key precursor, phenyl vinyl sulfoxide. A common and effective method involves a two-step process starting from thiophenol: the formation of phenyl vinyl sulfide, followed by its selective oxidation to the sulfoxide.
Synthesis of Phenyl Vinyl Sulfide
Phenyl vinyl sulfide can be prepared from benzenethiol and 2-bromo-1-ethanol followed by dehydration. A more direct and high-yielding method involves the reaction of sodium ethoxide with benzenethiol, followed by reaction with 1,2-dichloroethane and subsequent elimination.[2] A detailed one-pot procedure starting from diphenyl disulfide is also available in Organic Syntheses, providing a scalable and efficient route.[3]
Oxidation of Phenyl Vinyl Sulfide to Phenyl Vinyl Sulfoxide
The selective oxidation of the sulfide to the sulfoxide is a critical step that must be controlled to avoid over-oxidation to the corresponding sulfone. A well-established protocol for this transformation utilizes meta-chloroperbenzoic acid (m-CPBA) at low temperatures.
Experimental Protocol: Synthesis of Phenyl Vinyl Sulfoxide [2]
Reaction Setup: A 500 mL three-necked, round-bottomed flask is equipped with a dropping funnel and a magnetic stirrer.
Initial Charge: The flask is charged with phenyl vinyl sulfide (20 g, 0.147 mol) and 250 mL of dichloromethane.
Cooling: The solution is stirred and cooled to -78 °C using a dry ice/acetone bath.
Addition of Oxidant: A solution of m-chloroperbenzoic acid (25.4 g, 1.0 equivalent) in 200 mL of dichloromethane is added dropwise over a 30-minute period.
Warming and Quenching: The mixture is stirred and allowed to warm to room temperature for 1 hour in a water bath at 30 °C. The reaction is then quenched by pouring the mixture into 300 mL of a saturated sodium bicarbonate solution.
Extraction and Workup: The product is extracted with three 250-mL portions of dichloromethane. The combined organic extracts are washed with three 250-mL portions of water and dried over anhydrous magnesium sulfate.
Purification: The solvent is removed by rotary evaporation, and the residual liquid is purified by distillation to afford phenyl vinyl sulfoxide.
Safety Precaution: Reactions involving peracids should be conducted behind a safety shield. The addition of the peroxy compound should be slow to prevent accumulation, and efficient stirring and cooling are necessary to manage the exothermic nature of the reaction.[2]
Proposed Synthesis of 2-(4-Chlorophenyl)vinyl Phenyl Sulfoxide
The synthesis of the title compound can be efficiently achieved through a Palladium-catalyzed Heck vinylation reaction. This reaction couples phenyl vinyl sulfoxide with an aryl halide, in this case, a 4-chlorosubstituted aryl bromide or iodide. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds and has been successfully applied to sulfur-containing alkenes.[4][5]
Proposed Reaction Scheme:
Caption: Proposed Heck coupling synthesis route.
Experimental Protocol: Heck Vinylation (Adapted from Battace et al., 2006)[4][5]
Reaction Setup: A Schlenk tube is charged with 4-bromo-1-chlorobenzene (1.0 mmol), Palladium(II) acetate (0.01 mmol), and a suitable phosphine ligand such as cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp) (0.01 mmol).
Reagent Addition: Phenyl vinyl sulfoxide (1.2 mmol) and potassium carbonate (2.0 mmol) are added to the tube.
Solvent: Anhydrous N,N-dimethylformamide (DMF) (5 mL) is added as the solvent.
Reaction Conditions: The mixture is degassed and heated under a nitrogen atmosphere at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired (E)-2-(4-Chlorophenyl)vinyl phenyl sulfoxide.
Causality of Experimental Choices:
Catalyst System: A palladium catalyst, often in the form of Pd(OAc)₂, is essential for the catalytic cycle of the Heck reaction. The choice of a phosphine ligand like Tedicyp is crucial as it has been shown to be effective for Heck reactions involving sulfur-containing alkenes, which can otherwise act as catalyst poisons.[4][5]
Base: An inorganic base like potassium carbonate is required to neutralize the hydrogen halide formed during the catalytic cycle, allowing the catalyst to regenerate.
Stereoselectivity: The Heck reaction typically proceeds with syn-addition of the aryl group and the palladium to the alkene, followed by syn-elimination of the palladium hydride, leading predominantly to the formation of the E-isomer.[4]
Physicochemical Properties and Characterization
The physicochemical properties of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide can be predicted based on its structure.
Property
Predicted Value/Characteristic
Molecular Formula
C₁₄H₁₁ClOS
Molecular Weight
262.75 g/mol
Appearance
Likely a white to off-white solid at room temperature.
Solubility
Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.
Spectroscopic Data
¹H NMR
Characteristic signals for the vinyl protons (doublets in the range of 6-8 ppm with a large coupling constant for the trans-isomer), and aromatic protons.
¹³C NMR
Signals for the vinyl carbons and aromatic carbons, with the carbon attached to the sulfoxide group being deshielded.
IR Spectroscopy
A characteristic strong absorption band for the S=O stretch around 1050 cm⁻¹.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.
Applications in Drug Discovery and Development
The vinyl sulfoxide and the related vinyl sulfone moieties are considered "privileged structures" in medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules.[6]
Mechanism of Action:
The primary mode of action for many vinyl sulfone and sulfoxide-containing drugs is their function as irreversible covalent inhibitors. The electron-deficient double bond acts as a Michael acceptor, reacting with nucleophilic residues (such as cysteine or lysine) in the active site of target proteins. This covalent bond formation leads to potent and often prolonged inhibition.
Caption: Covalent inhibition by Michael addition.
Potential Therapeutic Areas:
Anticancer Agents: Vinyl sulfones have been incorporated into compounds targeting various cancer-related proteins, including kinases and tubulin.[7]
Anti-infective Agents: Peptidyl vinyl sulfones are potent inhibitors of cysteine proteases, which are essential for the lifecycle of parasites such as Plasmodium falciparum (malaria).[8]
Anti-inflammatory and Neuroprotective Agents: Vinyl sulfonate compounds have been developed as activators of the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress and inflammation, showing potential for treating neurodegenerative diseases.[9]
The presence of the 4-chlorophenyl group in the title compound can enhance its binding affinity to target proteins through halogen bonding and hydrophobic interactions, potentially leading to improved potency and selectivity.
Conclusion
While 2-(4-Chlorophenyl)vinyl phenyl sulfoxide is a specialized derivative, its synthesis is readily achievable through established methodologies like the Heck reaction. Its structural features, particularly the activated vinyl system and the presence of a chloro-aryl moiety, make it a compound of significant interest for medicinal chemists and drug development professionals. As a potential covalent modifier of biological targets, it represents a valuable scaffold for the design of novel therapeutics. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
Battace, A., Zair, T., Doucet, H., & Santelli, M. (2006). Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. Synthesis, 2006(20), 3495-3505. Available at: [Link]
ResearchGate. (n.d.). Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine | Request PDF. Retrieved February 21, 2026, from [Link]
PrepChem.com. (n.d.). Synthesis of vinyl 2-(4-chlorophenylthio)vinyl sulfone. Retrieved February 21, 2026, from [Link]
Ding, X., et al. (2015). Synthesis of Vinyl Sulfoxides Using Sulfinyl Chlorides and Olefins. R Discovery. Available at: [Link]
RSC Publishing. (n.d.). Electrophilic ene-type reactions of phenyl vinyl sulfoxide with alkenes. Retrieved February 21, 2026, from [Link]
Organic Syntheses. (n.d.). Phenyl vinyl sulfide. Retrieved February 21, 2026, from [Link]
Science of Synthesis. (n.d.). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Retrieved February 21, 2026, from [Link]
Organic Syntheses. (n.d.). Phenyl vinyl sulfone and sulfoxide. Retrieved February 21, 2026, from [Link]
ResearchGate. (n.d.). A green synthesis of phenyl vinyl sulfoxide. Retrieved February 21, 2026, from [Link]
PubChem. (n.d.). 1,1'-Sulfinylbis(4-chlorobenzene). Retrieved February 21, 2026, from [Link]
MDPI. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules, 28(8), 3561. Available at: [Link]
PubMed. (1977). Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones. Journal of Medicinal Chemistry, 20(4), 544-548. Available at: [Link]
ResearchGate. (n.d.). Synthesis of vinylsulfoxides. Retrieved February 21, 2026, from [Link]
CAS Common Chemistry. (n.d.). 1,1′-Sulfinylbis[4-chlorobenzene]. Retrieved February 21, 2026, from [Link]
Shenai, B. R., et al. (2003). Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones. Antimicrobial Agents and Chemotherapy, 47(1), 154-160. Available at: [Link]
Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved February 21, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Vinyl sulfide synthesis by C-S coupling. Retrieved February 21, 2026, from [Link]
Lee, J., et al. (2021). Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator. Antioxidants, 10(11), 1735. Available at: [Link]
"isomeric forms of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide"
An In-Depth Technical Guide to the Isomeric Forms of 2-(4-Chlorophenyl)vinyl Phenyl Sulfoxide Authored for Researchers, Scientists, and Drug Development Professionals Abstract Vinyl sulfoxides represent a cornerstone in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Isomeric Forms of 2-(4-Chlorophenyl)vinyl Phenyl Sulfoxide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl sulfoxides represent a cornerstone in modern organic synthesis, primarily due to the dual functionality imparted by the vinyl group and the stereogenic sulfoxide moiety. The sulfinyl group, being both configurationally stable and capable of exerting profound stereochemical control, has established these compounds as invaluable chiral auxiliaries and synthons.[1][2] This guide focuses on a specific, functionally rich example: 2-(4-Chlorophenyl)vinyl phenyl sulfoxide. The presence of a carbon-carbon double bond and a chiral sulfur center gives rise to four distinct stereoisomers: (E, R), (E, S), (Z, R), and (Z, S). This document provides a comprehensive exploration of the synthesis, separation, characterization, and potential applications of these isomers, with a particular emphasis on methodologies and insights relevant to the field of drug development.
Introduction to Isomerism in 2-(4-Chlorophenyl)vinyl Phenyl Sulfoxide
The molecular structure of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide contains two key elements of stereoisomerism:
Geometric Isomerism (E/Z): The restricted rotation around the carbon-carbon double bond results in two geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together). The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each vinyl carbon.[3][4]
Chirality at Sulfur (R/S): The sulfoxide group is chiral, with the sulfur atom representing a stereocenter. The arrangement of the oxygen atom, the lone pair of electrons, the phenyl group, and the vinyl group creates a non-superimposable mirror image. The barrier to pyramidal inversion at the sulfur atom is substantial (38-41 kcal/mol), rendering sulfoxides configurationally stable at ambient temperatures.[2]
These two features combine to produce two pairs of enantiomers: the (E)-enantiomers and the (Z)-enantiomers. Understanding the synthesis and properties of each distinct isomer is critical, as biological systems often exhibit high stereospecificity, meaning different isomers can have vastly different pharmacological and toxicological profiles.[5][6]
Caption: Relationship between the four stereoisomers of the target molecule.
Synthesis and Stereochemical Control
The synthesis of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide can be approached through several routes, with the choice of method dictating the resulting isomeric composition.
Non-Selective Synthesis: Oxidation of a Prochiral Sulfide
A common and straightforward method for preparing vinyl sulfoxides is the oxidation of the corresponding vinyl sulfide.[7] This route typically yields a racemic mixture of the thermodynamically more stable E-isomer, often with minor amounts of the Z-isomer.
Workflow: Synthesis of (E/Z)-2-(4-Chlorophenyl)vinyl Phenyl Sulfide
This precursor can be synthesized via methods such as the Wittig reaction or Heck coupling, followed by oxidation. A general procedure for the oxidation step is outlined below.
Experimental Protocol: Oxidation of Phenyl Vinyl Sulfide
Dissolution: Dissolve 2-(4-Chlorophenyl)vinyl phenyl sulfide (1.0 eq) in a suitable solvent such as dichloromethane or methanol at 0 °C.
Oxidant Addition: Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq), dropwise to the stirred solution, maintaining the temperature at 0 °C. Causality: Slow addition prevents over-oxidation to the corresponding sulfone and controls the exothermic reaction.[8]
Reaction Monitoring: Stir the mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide is consumed.
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize excess oxidant.
Extraction & Purification: Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the E and Z isomers.
Stereoselective Synthesis
Achieving high stereoselectivity is paramount for accessing individual isomers for biological evaluation. This requires distinct strategies for controlling both the double bond geometry (E/Z) and the sulfur stereocenter (R/S).
2.2.1. E/Z-Selective Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, generally favoring the formation of the E-isomer.[9] This approach involves the reaction of a phosphonate-stabilized sulfinyl carbanion with an aldehyde.
Caption: Workflow for E-selective synthesis via the HWE reaction.
Experimental Protocol: HWE Synthesis of (E)-Sulfoxide
Anion Formation: Add sodium hydride (NaH, 1.1 eq) to a flame-dried flask under an inert atmosphere (N₂ or Ar). Add anhydrous THF, followed by the dropwise addition of diethyl (phenylsulfinyl)methylphosphonate (1.0 eq) at 0 °C. Stir for 30 minutes. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate to form the reactive ylide.
Aldehyde Addition: Add a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate the (E)-sulfoxide.[9]
2.2.2. Enantioselective Synthesis (R/S Control) via Asymmetric Oxidation
The creation of an enantiomerically enriched sulfoxide is most commonly achieved through the asymmetric oxidation of the prochiral sulfide precursor. Titanium-catalyzed systems, particularly those employing chiral ligands like diethyl tartrate (DET) or BINOL, are well-established for this purpose.[10][11]
Experimental Protocol: Asymmetric Oxidation
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.0 eq) in anhydrous dichloromethane at room temperature.
Ligand Addition: Add a solution of a chiral ligand, such as (R,R)-Diethyl Tartrate ((+)-DET, 2.0 eq), in dichloromethane. Stir for 30 minutes to allow for complex formation. Causality: The chiral ligand creates a chiral environment around the titanium center, which will direct the oxidation to one face of the sulfide sulfur atom.[8]
Sulfide Addition: Add a solution of 2-(4-Chlorophenyl)vinyl phenyl sulfide (1.0 eq) to the catalyst mixture.
Oxidant: Cool the mixture to -20 °C and add an oxidant, such as cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP) (1.1 eq), dropwise.
Reaction & Quenching: Stir the reaction at -20 °C for the required time (typically 24-48 hours), monitoring by chiral HPLC or TLC. Quench the reaction by adding water.
Purification: After aqueous workup and extraction, the enantiomerically enriched sulfoxide is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Isomer Separation and Characterization
Distinguishing between the four isomers requires a combination of chromatographic and spectroscopic techniques.
Chromatographic Separation
E/Z Isomers: As diastereomers, the E and Z isomers have different physical properties and can typically be separated using standard silica gel column chromatography.[9] The E-isomer is generally less polar and will elute first.
Enantiomers: The (R)- and (S)-enantiomers of a given geometric isomer (e.g., E,R and E,S) require chiral separation methods. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) is the most common analytical and preparative method for resolving enantiomers and determining enantiomeric excess.[12]
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural information to confirm the identity and geometry of each isomer.
Technique
E-Isomer Observation
Z-Isomer Observation
Rationale
¹H NMR
Vinylic protons show a larger coupling constant (J ≈ 15-18 Hz).
Vinylic protons show a smaller coupling constant (J ≈ 9-12 Hz).
The trans relationship of protons in the E-isomer results in a larger dihedral angle and thus a larger coupling constant according to the Karplus equation.
¹H NMR
The proton β to the sulfoxide group is typically more deshielded (appears at a higher ppm).
The proton β to the sulfoxide group is typically more shielded (appears at a lower ppm).
This is due to the anisotropic effect of the sulfoxide S=O bond, which deshields the cis-β-proton in the E-isomer.
¹³C NMR
Predictable shifts for vinyl and aromatic carbons.
Subtle but distinct differences in chemical shifts compared to the E-isomer due to steric and electronic effects.
The different spatial arrangement of substituents leads to changes in the electronic environment of the carbon nuclei.
While IR can confirm functional groups, it is generally not sufficient to distinguish between E/Z isomers.
X-ray Crystallography
Unambiguously determines the E/Z geometry and, for a single crystal of an enantiopure sample, the absolute R/S configuration.[13][14]
Unambiguously determines the Z/E geometry and absolute R/S configuration.
Provides the definitive solid-state structure, serving as the gold standard for stereochemical assignment.
Applications in Asymmetric Synthesis and Drug Discovery
The utility of chiral vinyl sulfoxides, including the title compound, is well-documented in asymmetric synthesis, making them highly relevant to drug development professionals.[1][15]
Chiral Michael Acceptors
The electron-withdrawing nature of the sulfoxide group activates the double bond for nucleophilic conjugate addition (Michael addition). The chirality at the sulfur atom effectively directs the incoming nucleophile to one of the two diastereotopic faces of the β-carbon, leading to the formation of a new stereocenter with high diastereoselectivity.[1] The sulfinyl group can then be removed reductively or transformed into other functionalities.
Caption: Role of a chiral vinyl sulfoxide as a Michael acceptor.
Dienophiles in Diels-Alder Reactions
Optically active vinyl sulfoxides can act as chiral dienophiles in [4+2] cycloaddition reactions. The sulfinyl group directs the facial selectivity of the diene's approach, resulting in highly diastereoselective formation of cyclic products. This strategy is a powerful method for constructing complex, stereochemically rich ring systems found in many natural products and pharmaceutical agents.[1]
Relevance to Drug Development
The principle of chirality is central to modern pharmacology. The FDA encourages the development of single-enantiomer drugs, as the "inactive" enantiomer (distomer) in a racemic mixture can sometimes contribute to side effects, have a different pharmacological activity, or undergo metabolic inversion to the active form (eutomer).[6] Drugs like esomeprazole (the (S)-enantiomer of omeprazole) demonstrate the clinical and commercial success of single-isomer switches.[5] The stereoselective synthesis and detailed understanding of molecules like 2-(4-Chlorophenyl)vinyl phenyl sulfoxide provide the fundamental tools and building blocks necessary for the rational design and development of next-generation chiral therapeutics.
Conclusion
The four stereoisomers of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide present a rich case study in modern stereochemistry and asymmetric synthesis. Control over both geometric and sulfur-centered chirality can be achieved through strategic selection of synthetic methodologies, such as the Horner-Wadsworth-Emmons reaction for E/Z control and titanium-catalyzed asymmetric oxidation for enantioselectivity. Rigorous characterization using a suite of spectroscopic and chromatographic techniques is essential for unambiguous isomer assignment. The proven utility of chiral vinyl sulfoxides as powerful intermediates in asymmetric synthesis underscores their importance for researchers in academia and industry, particularly those engaged in the discovery and development of novel chiral drugs.
References
Broussy, S., et al. (2004). Vinyl sulfoxides as stereochemical controllers in intermolecular Pauson-Khand reactions: applications to the enantioselective synthesis of natural cyclopentanoids. PubMed. Available at: [Link]
Cardellicchio, C., et al. (2008). Recent Applications of Vinyl Sulfones and Vinyl Sulfoxides in Asymmetric Synthesis. Taylor & Francis Online. Available at: [Link]
Rayner, C. M. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. Available at: [Link]
De Lucchi, O. (2025). Synthesis of vinylsulfoxides. ResearchGate. Available at: [Link]
Wojaczyńska, E., & Wojaczyński, J. (2013). Examples of chiral sulfoxides used as drugs. ResearchGate. Available at: [Link]
Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Available at: [Link]
Wang, H., & Liu, G. (2022). Diversification of drugs with sulfur stereogenic centers. Nature Research. Available at: [Link]
Li, A., et al. (2013). Advances in Titanium-Catalyzed Synthesis of Chiral Sulfoxide Drugs. Bentham Science. Available at: [Link]
Wzorek, Z., et al. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews. Available at: [Link]
O'Brien, P., et al. (2002). Atropisomer-selective ligand-coupling reactions of sulfoxides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry. Available at: [Link]
Cardellicchio, C., et al. (2025). Benzyl 2,4-dichlorophenyl sulfoxide. MDPI. Available at: [Link]
Smith, M. A., et al. (2021). Diastereoselecve β-Hydroxy Vinylsulfone Isomerizaons. ChemRxiv. Available at: [Link]
Appleby, K. M., et al. (2019). Probing the Hydrogenation of Vinyl Sulfoxides Using para-Hydrogen. Organometallics. Available at: [Link]
Paquette, L. A., & Carr, R. V. C. (1986). Phenyl vinyl sulfone and sulfoxide. Organic Syntheses. Available at: [Link]
Zhang, L., et al. (2025). A green synthesis of phenyl vinyl sulfoxide. ResearchGate. Available at: [Link]
Arlt, D., et al. (1982). Optically active isomers of trans-3(2-(4-chlorophenyl)-vinyl)-2,2-dimethyl-cyclopropion-1-ic acid-(alpha-cyano-4-fluoro-3-phenoxy-benzyl)-esters, process for their preparation and their use as ectoparasiticides. Google Patents.
Yang, X., et al. (2013). 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. PMC - NIH. Available at: [Link]
Trost, B. M., & Lavoie, A. C. (1983). Phenyl vinyl sulfide. Organic Syntheses. Available at: [Link]
Kennedy, I. A., & Williams, J. M. J. (2025). Synthesis of Enantioenriched Sulfoxides. ResearchGate. Available at: [Link]
Reva, I., et al. (2012). Structural and spectroscopic characterization of E- and Z-isomers of azobenzene. Physical Chemistry Chemical Physics. Available at: [Link]
Akkurt, M., et al. (2017). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. PMC. Available at: [Link]
Clark, J. (2012). E-Z notation for geometric isomerism. Chemguide. Available at: [Link]
Anonymous. (2021). 8.5: The E/Z System (when cis/trans does not work). Chemistry LibreTexts. Available at: [Link]
Diéguez, M., & Pàmies, O. (2015). Hydrogenative Kinetic Resolution of Vinyl Sulfoxides. PubMed. Available at: [Link]
Brown, W. P. (2026). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. Doc Brown's Chemistry. Available at: [Link]
da Silva, A. B., et al. (2017). Dipolar vinyl sulfur fluorescent dyes. Synthesis and photophysics of sulfide, sulfoxide and sulfone based D–π–A compounds. SciSpace. Available at: [Link]
Fleming, F. F., et al. (2021). Stereoselective Synthesis of E- and Z-Isocyanoalkenes. NSF Public Access Repository. Available at: [Link]
The Chemistry Team. (n.d.). Stereoisomers Explained: Cis-Trans and E-Z Isomers. Revisely. Available at: [Link]
Ashenhurst, J. (2025). E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. Available at: [Link]
Mary Josephine, X., et al. (2024). Synthesis, spectroscopic characterization, electronic elucidation, chemical reactivity, topological and molecular docking investigations of cefadroxil sulfoxide. ResearchGate. Available at: [Link]
Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]
Technical Guide: Stability and Storage Architectures for 2-(4-Chlorophenyl)vinyl phenyl sulfoxide
Executive Summary This technical guide defines the stability profile and storage protocols for 2-(4-Chlorophenyl)vinyl phenyl sulfoxide , a specialized organosulfur building block. As a styryl sulfoxide derivative, this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide defines the stability profile and storage protocols for 2-(4-Chlorophenyl)vinyl phenyl sulfoxide , a specialized organosulfur building block. As a styryl sulfoxide derivative, this compound exhibits a unique reactivity profile characterized by Michael acceptor capabilities and latent thermal instability via syn-elimination.
This document is designed for researchers and process chemists requiring strict control over compound integrity. It moves beyond generic safety data sheets (SDS) to address the mechanistic causes of degradation—specifically thermal elimination, photoisomerization, and oxidative drift—and provides a self-validating storage architecture to mitigate these risks.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
To understand the stability requirements, one must first understand the molecular architecture. The compound consists of a sulfinyl group (
) bridging a phenyl ring and a 4-chlorostyryl moiety.
Property
Detail
Chemical Name
2-(4-Chlorophenyl)vinyl phenyl sulfoxide
Common Class
Styryl phenyl sulfoxide; -unsaturated sulfoxide
Molecular Formula
Molecular Weight
262.75 g/mol
Physical State
Typically a low-melting solid or viscous oil (depending on purity/isomer ratio).
Solubility
Soluble in DCM, DMSO, Methanol; Insoluble in water.
Key Reactivity
Michael acceptor (electrophile); Dienophile; Thermal elimination precursor.
Structural Vulnerability Analysis
The molecule possesses two primary "fuses" that dictate its stability:
The Vinyl Linker (
): Susceptible to nucleophilic attack (Michael addition) and photoisomerization.
The Sulfoxide Center (
): Chiral (at sulfur) and prone to thermal syn-elimination and oxidation to sulfone.
Mechanisms of Degradation
Effective storage is the prevention of specific chemical pathways. For this compound, three pathways are critical.
Thermal Syn-Elimination (The Ei Mechanism)
Unlike simple alkyl sulfoxides, vinyl sulfoxides are relatively robust but will undergo pyrolytic elimination at elevated temperatures (typically
). The sulfoxide oxygen abstracts a -hydrogen (if available) or participates in a rearrangement.
In the case of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide, the primary thermal risk is the extrusion of benzenesulfenic acid to yield 4-chlorophenylacetylene . While this is often a desired synthetic transformation (to generate alkynes), it represents catastrophic degradation during storage.
Oxidative Drift
The sulfur atom is in an intermediate oxidation state (
). Exposure to atmospheric oxygen, peroxides, or radical initiators can drive the oxidation to the sulfone (), which is chemically distinct and lacks the specific reactivity of the sulfoxide.
Photoisomerization
The styryl double bond creates the potential for geometric isomerism (
vs. ). While the -isomer is typically thermodynamically favored, exposure to UV-vis light can drive the formation of the -isomer, altering the compound's topography and reactivity in stereoselective applications.
Visualization: Degradation Pathways
The following diagram maps the causality between environmental stressors and degradation products.
Figure 1: Mechanistic degradation pathways showing the impact of heat, light, and oxygen on compound integrity.[1][2][3][4][5][6]
Storage & Handling Protocol
This protocol treats the compound as a Tier 2 Labile Reagent : stable at ambient conditions for hours but requiring rigorous control for long-term viability.
The "Cold-Dark-Dry" Standard
Parameter
Specification
Rationale
Temperature
-20°C ()
Arrests thermal elimination kinetics and slows oxidative drift.
Atmosphere
Argon or Nitrogen
Displaces and moisture. Argon is preferred due to higher density.
To maintain the "Chain of Custody" for chemical purity, follow this rigorous workflow. Do not thaw and refreeze the master stock repeatedly.
Aliquot Strategy: Upon receipt, dissolve or melt (gently) the master stock and split into single-use aliquots.
Thawing: Allow the vial to reach room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial (hygroscopic protection).
Inert Purge: After use, flush the headspace with a gentle stream of Argon for 10-15 seconds before resealing.
Visualization: Lifecycle Management
Figure 2: Lifecycle workflow preventing moisture condensation and freeze-thaw degradation.
Quality Control & Degradation Analysis
Trust but verify. If the compound has been stored for
months, or if storage conditions were compromised, perform the following checks.
Visual Inspection
Pass: Off-white to pale yellow solid/oil.
Fail: Darkening color (brown/black) indicates polymerization or advanced oxidation. Formation of distinct crystals in an oil matrix may indicate sulfone formation (sulfones typically have higher melting points than sulfoxides).
Analytical Markers (1H NMR)
Use Proton NMR (
) to validate integrity.
The Vinyl Signal: Look for the characteristic doublets of the vinyl protons (
).
Degradation Flag: Disappearance of vinyl protons and appearance of sharp aromatic signals suggests elimination to the alkyne.
The Isomer Ratio: Measure the coupling constant (
) of the vinyl protons.
indicates the -isomer (Trans).
indicates the -isomer (Cis).
The Sulfone Shift: Oxidation to sulfone causes a downfield shift of the adjacent protons due to increased electron withdrawal.
Reijo Kimmelma et al. Structure--Stability Relationships in Unsaturated Sulfur Compounds. I. On the Stable Conformations of Vinyl Sulfoxides. ResearchGate, 1993. Link
Klaus Hafner et al. Synthesis and Polymerization of Substituted Aryl Vinyl Sulfoxides. American Chemical Society (Macromolecules), 1995. (Detailed analysis of thermal elimination pathways). Link
Lumiprobe. General Reagent Storage Guidelines for Photosensitive and Labile Compounds. Link
Organic Syntheses. Phenyl Vinyl Sulfide and Derivatives: Stability and Handling. Org. Synth. Coll. Vol. 9, p. 107.[4] Link
"using 2-(4-Chlorophenyl)vinyl phenyl sulfoxide in Diels-Alder reactions"
Executive Summary This application note details the protocol for utilizing 2-(4-Chlorophenyl)vinyl phenyl sulfoxide (CVP-SO) as a specialized dienophile in Diels-Alder [4+2] cycloadditions. While simple vinyl sulfoxides...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for utilizing 2-(4-Chlorophenyl)vinyl phenyl sulfoxide (CVP-SO) as a specialized dienophile in Diels-Alder [4+2] cycloadditions. While simple vinyl sulfoxides are well-known "acetylene equivalents," the inclusion of the 4-chlorostyryl moiety in CVP-SO introduces unique electronic tuning and steric handles. This compound serves two critical functions in organic synthesis:
Latent Functionality: It acts as a masked acetylene or diene precursor, revealing unsaturation via thermal sulfoxide elimination.
Stereochemical Scaffold: The chiral sulfoxide sulfur center (
) directs facial selectivity, allowing for high diastereoselectivity in cycloadditions.
This guide covers the modular synthesis of the reagent via Heck coupling, the Diels-Alder optimization parameters, and the post-reaction transformation (Pummerer/Elimination) to access complex cyclohexadiene scaffolds.
The utility of CVP-SO lies in its ability to modulate reactivity through the sulfoxide group.
Activation: The sulfoxide (-S(O)Ph) lowers the LUMO energy of the vinyl group, facilitating normal-electron-demand Diels-Alder reactions.
Regiocontrol: The polarization of the double bond directs the nucleophilic terminus of the diene to the
-position (bearing the chlorophenyl group), though steric bulk at the -position can compete with electronic directing effects.
Elimination: Post-reaction, the sulfoxide moiety undergoes facile syn-elimination upon heating (
), generating a new double bond. This effectively transforms the vinyl sulfoxide into a synthetic equivalent of an alkyne or allene.
Protocol 1: Modular Synthesis of CVP-SO
Rationale: Direct oxidation of the corresponding sulfide is standard, but the Heck Coupling of phenyl vinyl sulfoxide with 4-chloroiodobenzene is the most modular and convergent route for drug discovery applications, allowing rapid analog generation.
Reagents:
Phenyl vinyl sulfoxide (1.0 equiv)
1-Chloro-4-iodobenzene (1.1 equiv)
(5 mol%)
(1.1 equiv) - Silver salt acts as a halide scavenger to promote the cationic Pd pathway.
Solvent: DMF or MeCN.
Step-by-Step Workflow:
Charge: In a flame-dried Schlenk tube, combine phenyl vinyl sulfoxide (152 mg, 1.0 mmol), 1-chloro-4-iodobenzene (262 mg, 1.1 mmol), and
(303 mg, 1.1 mmol).
Catalyst Addition: Add
(11 mg, 0.05 mmol) under an argon atmosphere.
Solvation: Add anhydrous MeCN (5 mL) and seal the tube.
Reaction: Heat the mixture to
for 12 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product usually appears as a UV-active spot with lower than the iodide.
Workup: Filter the suspension through a Celite pad to remove silver salts. Wash with EtOAc.
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes).
Yield Check: Expect 75-85% yield of the (E)-isomer.
Protocol 2: The Diels-Alder Cycloaddition
Rationale: The reaction can be run under Thermal conditions (for robust substrates) or Lewis Acid Catalyzed conditions (for high stereoselectivity).
A. Thermal Conditions (General)
Best for: Generating racemic scaffolds or when using highly reactive dienes like cyclopentadiene.
Dissolution: Dissolve CVP-SO (1.0 equiv) in Toluene (
).
Diene Addition: Add the diene (e.g., 2,3-dimethyl-1,3-butadiene or cyclopentadiene) in excess (3-5 equiv).
Reflux: Heat to reflux (
) for 24-48 hours.
Note: The 4-chlorophenyl group adds steric bulk, potentially slowing the reaction compared to unsubstituted vinyl sulfoxides.
Isolation: Evaporate solvent. The adduct is often stable enough for chromatography.
B. Lewis Acid Catalyzed (Asymmetric)
Best for: Enantioselective synthesis using chiral sulfoxides.
Lewis Acid Selection:
or are preferred. They coordinate to the sulfoxide oxygen, lowering the LUMO further and locking the conformation.
Setup: Cool a solution of CVP-SO in
to (or depending on reactivity).
Coordination: Add Lewis Acid (1.1 equiv) and stir for 30 mins to form the chelated complex.
Addition: Add Diene (2.0 equiv) slowly.
Quench: Quench with sat.
before warming to RT to prevent premature elimination.
Protocol 3: Post-Reaction Elimination (The "Acetylene Equivalent" Step)
Rationale: This step converts the Diels-Alder adduct into a 1,4-cyclohexadiene derivative (or aromatic system if further oxidized), effectively removing the sulfur auxiliary.
Solvent Switch: Dissolve the purified Diels-Alder adduct in o-dichlorobenzene or xylene .
Scavenger: Add a base (e.g.,
or pyridine, 2.0 equiv) to neutralize the sulfenic acid (PhSOH) byproduct, which can cause polymerization.
Pyrolysis: Heat to
for 2-4 hours.
Mechanism: The reaction proceeds via a concerted syn-elimination.
Result: Formation of the conjugated diene system within the ring.
Data & Troubleshooting
Optimization Table
Variable
Condition
Outcome
Recommendation
Solvent
Toluene
Standard Rate
Good baseline.
Solvent
Water/EtOH
Accelerated
Hydrophobic effect increases rate; use for green chem.
Catalyst
Fast, Low Selectivity
Avoid if high diastereocontrol is needed.
Catalyst
High Selectivity
Use for chiral sulfoxides to maximize endo/exo ratio.
Substituent
4-Cl-Ph
Electronic Activation
Cl is withdrawing; slightly faster than Ph-analog but sterically bulkier.
Troubleshooting Guide
Problem: Low conversion after 48h.
Solution: The
-aryl group creates steric hindrance. Switch to a "Pocket" Lewis Acid like or increase pressure (sealed tube).
Problem: Product decomposes during purification.
Solution: Sulfoxides can undergo Pummerer rearrangement on acidic silica. Use silica pre-treated with 1%
or use neutral alumina.
Problem: Poor Endo/Exo selectivity.
Solution: Lower temperature and use a bulky Lewis Acid (
or ) to enhance steric differentiation between transition states.
Visualization: Reaction Pathway
Caption: Workflow from Lewis Acid activation of the sulfoxide to the final generation of the diene scaffold via thermal elimination.
References
Alonso, D. A., et al. "Sulfoxides as Chiral Auxiliaries in Organic Synthesis." Chemical Reviews, vol. 103, no. 8, 2003, pp. 3029–3128. Link
Battace, A., et al. "Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide...[1] Catalyzed by a Palladium Complex."[1] Synthesis, 2006, pp. 3495-3505.[1] Link
Kahn, S. D., & Hehre, W. J. "Diastereofacial selectivity in Diels-Alder cycloadditions involving vinyl sulfoxides."[2] Tetrahedron Letters, vol. 27, no. 50, 1986, pp. 6041-6044.[3] Link[3]
Abe, H., et al. "The Diels-Alder reaction using a vinyl sulfoxide activated by the participation of a neighboring epoxide group."[4] Chemical and Pharmaceutical Bulletin, vol. 47, no.[4] 6, 1999, pp. 833-837.[4] Link
Paquette, L. A. "The Pummerer Reaction and Related Transformations." Organic Reactions, vol. 25, 2011. Link
"troubleshooting the purification of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide"
Introduction Welcome to the technical support hub for 2-(4-Chlorophenyl)vinyl phenyl sulfoxide . If you are accessing this guide, you are likely facing one of three common scenarios: The "Over-Shot": Your product contain...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support hub for 2-(4-Chlorophenyl)vinyl phenyl sulfoxide .
If you are accessing this guide, you are likely facing one of three common scenarios:
The "Over-Shot": Your product contains significant sulfone (
) contamination.
The "Oiling Out": You expected a crystalline solid but obtained a viscous, sticky oil that refuses to solidify.
The Isomer Headache: You are struggling to separate the
(trans) and (cis) isomers.
This molecule is a styryl sulfoxide derivative . Unlike simple alkyl sulfoxides, the conjugation with the aromatic ring and the vinyl group introduces unique stability and solubility challenges. The following guide synthesizes field-proven protocols to resolve these specific bottlenecks.
Module 1: The "Over-Oxidation" Trap (Prevention)
User Question: "I oxidized the sulfide precursor using mCPBA, but NMR shows a 15% contamination of the sulfone. How do I remove it?"
Technical Insight:
Separating a sulfoxide from its corresponding sulfone is notoriously difficult because their polarities are similar, though the sulfone is generally less polar. The most effective strategy is prevention via strict stoichiometric control.
Root Cause Analysis
The oxidation of a sulfide to a sulfoxide is faster than sulfoxide to sulfone, but mCPBA is a strong oxidant. If local concentration of mCPBA is high (poor mixing) or temperature is uncontrolled, over-oxidation occurs immediately.
Corrective Protocol: The "Titration" Method
Do not add solid mCPBA directly. Use this controlled addition protocol:
Dissolve: Dissolve your vinyl sulfide precursor in
(DCM). Cool to -78°C (acetone/dry ice bath).
Titrate: Dissolve mCPBA (0.95 - 1.0 equiv) in DCM. Add this solution dropwise over 30–60 minutes.
Quench Cold: Quench the reaction while still at -78°C with saturated aqueous
or . This destroys excess oxidant before the reaction warms up, preventing the "runaway" oxidation to sulfone.
Alternative Oxidant:
If mCPBA continues to yield sulfone, switch to Sodium Periodate (
) .
Conditions:
(1.1 equiv) in (1:1) at 0°C.
Why: Periodate is highly selective for sulfide
sulfoxide and rarely oxidizes sulfoxides to sulfones under mild conditions.
Visualization: Oxidation Selectivity Pathway
Figure 1: Kinetic selectivity of sulfide oxidation. Keeping the reaction cold (-78°C) exploits the rate difference between the two oxidation steps.
Module 2: Purification & Chromatography
User Question: "My TLC spots are streaking, and I can't get a clean separation between the sulfoxide and the starting material."
Technical Insight:
Sulfoxides are highly polar and act as Lewis bases. They interact strongly with the acidic silanols on silica gel, causing "tailing" or streaking.
Optimized Mobile Phases
Standard Hexane/Ethyl Acetate (EtOAc) gradients often fail to resolve the sulfide (non-polar) from the sulfoxide (polar) cleanly.
Component
Polarity
Recommended Solvent System ()
Vinyl Sulfide
Low
100% Hexane or 5% EtOAc/Hexane
Vinyl Sulfone
Medium
20-30% EtOAc/Hexane
Vinyl Sulfoxide
High
40-60% EtOAc/Hexane (or DCM/MeOH)
Troubleshooting "Streaking"
If the sulfoxide spot streaks:
Deactivate Silica: Pre-wash the silica column with 1% Triethylamine (Et3N) in hexane. This neutralizes acidic sites.
Switch Solvent: Use Dichloromethane (DCM) / Methanol (MeOH) (98:2 to 95:5). DCM solubilizes styryl systems better than hexane, reducing aggregation.
Module 3: Crystallization & Isomer Separation
User Question: "I have a mixture of E and Z isomers. How do I isolate the pure E-isomer?"
Technical Insight:
The E-isomer (trans) of 2-(4-chlorophenyl)vinyl phenyl sulfoxide is thermodynamically more stable and generally has a higher melting point than the Z-isomer. This difference drives separation via fractional crystallization.
The "Oiling Out" Phenomenon
If your product is an oil, it is likely a mixture of isomers or contains residual solvent. Pure E-isomer should be a solid (MP range approx. 80–110°C for similar styryl systems).
Protocol: Isomer-Selective Recrystallization
Solvent Choice: Use Hexane / Ethyl Acetate or Ethanol / Water .
Procedure:
Dissolve the crude oil in minimal hot EtOAc.
Slowly add Hexane until turbidity (cloudiness) persists.
Seed it: If available, add a tiny crystal of the pure product. If not, scratch the inner glass surface with a spatula to induce nucleation.
Cool Slowly: Let it stand at room temperature, then move to 4°C.
Result: The E-isomer preferentially crystallizes. The Z-isomer and minor impurities remain in the mother liquor.
Visualization: Purification Decision Tree
Figure 2: Workflow for handling the crude product based on physical state. Note that oils often require chromatography before crystallization is possible.
Module 4: Stability & Thermal Risks
User Question: "Can I distill this compound to purify it?"
Critical Warning:Avoid high-temperature distillation.
Vinyl sulfoxides are thermally sensitive. At temperatures >100°C–120°C, they can undergo pyrolytic elimination (syn-elimination) to form sulfenic acids and acetylenes, or undergo Pummerer-type rearrangements if trace acid is present.
Safe Limit: If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg) to keep the bath temperature below 80°C.
Storage: Store the purified sulfoxide at -20°C under argon. Vinyl sulfoxides can slowly polymerize or oxidize to sulfones upon prolonged exposure to air and light.
References
Oxidation Selectivity (Sulfide to Sulfoxide)
Protocol: "Selective oxidation of sulfides to sulfoxides using sodium period
Source: Leonard, N. J., & Johnson, C. R. (1962). The Journal of Organic Chemistry.
"effect of temperature on the stability of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide"
Technical Support Center: 2-(4-Chlorophenyl)vinyl phenyl sulfoxide Introduction: This technical guide serves as a dedicated resource for researchers, scientists, and professionals in drug development who are working with...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-(4-Chlorophenyl)vinyl phenyl sulfoxide
Introduction: This technical guide serves as a dedicated resource for researchers, scientists, and professionals in drug development who are working with 2-(4-Chlorophenyl)vinyl phenyl sulfoxide. The thermal stability of this and related vinyl sulfoxides is a critical parameter influencing synthesis, purification, storage, and formulation. This document provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and validated experimental workflows to ensure the integrity of your research and development processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal decomposition pathways for 2-(4-Chlorophenyl)vinyl phenyl sulfoxide?
The thermal degradation of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide is primarily governed by two distinct, competing chemical pathways. The dominant pathway under neutral, purely thermal conditions is a Retro-Ene (Syn-Elimination) Reaction . A secondary pathway, the Pummerer Rearrangement , can occur, especially in the presence of acidic impurities or activating agents.
Retro-Ene (Syn-Elimination) Reaction: This is the most common intrinsic thermal decomposition mechanism for sulfoxides possessing a β-hydrogen. It is a pericyclic reaction that proceeds through a five-membered cyclic transition state.[1][2][3] For 2-(4-Chlorophenyl)vinyl phenyl sulfoxide, this reaction results in the formation of benzenesulfenic acid and (4-chlorophenyl)acetylene. This process is unimolecular and does not require a catalyst. Studies on similar vinyl sulfoxides show this elimination has a significant activation energy barrier, suggesting stability at lower temperatures.[1]
Pummerer Rearrangement: While the classical Pummerer rearrangement requires an activating agent like acetic anhydride[4], a related transformation can be initiated by heat, particularly if acidic byproducts are formed.[5] This pathway involves the migration of the sulfoxide oxygen to an adjacent carbon, ultimately forming different products than the retro-ene reaction.[6] For this specific molecule, it could potentially lead to the formation of α-thio substituted carbonyl compounds after hydrolysis of an intermediate. However, this is generally considered less likely than syn-elimination under strictly thermal, non-acidic conditions.[7][8]
Q2: At what approximate temperature should I expect decomposition to begin?
The onset of thermal decomposition is not a single fixed point but a temperature range that depends on the heating rate and atmosphere. Based on kinetic studies of analogous poly(p-chlorophenyl vinyl sulfoxide), significant thermal degradation can be observed in the range of 70°C to 120°C .[9][10]
For precise determination, Thermogravimetric Analysis (TGA) is the recommended technique.[11] It measures mass loss as a function of temperature. The onset temperature is typically defined as the point where a small but significant percentage of mass (e.g., 5%) has been lost. Differential Scanning Calorimetry (DSC) can also identify the decomposition exotherm or endotherm, providing complementary information on the process energetics.[12][13]
Q3: How do the phenyl and 4-chlorophenyl substituents affect the thermal stability?
The electronic nature of the substituents plays a quantifiable role in the stability of aryl vinyl sulfoxides. The 4-chlorophenyl group is electron-withdrawing, which can influence the rate of decomposition.
Kinetic studies on the thermolysis of poly(para-substituted aryl vinyl sulfoxides) demonstrated that a p-chloro substituent increases the rate of thermal elimination by a factor of approximately 2.2 compared to a p-fluoro substituent.[10] This suggests that the electron-withdrawing nature of the chlorine atom facilitates the retro-ene reaction, likely by increasing the acidity of the vinylic β-hydrogen and stabilizing the transition state. Therefore, 2-(4-Chlorophenyl)vinyl phenyl sulfoxide may be slightly less thermally stable than its non-chlorinated or electron-donating group-substituted analogues.
Q4: What are the expected decomposition products I should look for?
Identifying the degradation products is key to confirming the decomposition pathway.
From Retro-Ene Reaction:
(4-Chlorophenyl)acetylene: A volatile alkyne. Best detected by Gas Chromatography-Mass Spectrometry (GC-MS) of the headspace or a trapped volatile fraction.
Benzenesulfenic Acid: This is a highly reactive and unstable intermediate. It will likely not be observed directly but will rapidly undergo self-condensation or other reactions to form more stable products like S-phenyl benzenethiosulfinate or diphenyl disulfide. These can be analyzed by LC-MS or GC-MS.[14]
From Pummerer-type Reactions:
Products would be more complex, potentially including α-(phenylthio)-4-chlorophenylacetaldehyde or related structures, depending on the exact mechanism and presence of water or other nucleophiles.[15] Analysis would require LC-MS and NMR for structural confirmation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide at elevated temperatures.
Symptom / Observation
Potential Cause(s)
Recommended Actions & Explanations
Inconsistent Decomposition Temperature in TGA/DSC
1. Variable heating rates. 2. Sample purity issues (presence of residual solvents or catalysts). 3. Reactive atmosphere (e.g., air vs. nitrogen).
1. Standardize Heating Rate: Use a consistent, slow heating rate (e.g., 5-10 °C/min) for all analyses to ensure thermal equilibrium.[11] 2. Verify Purity: Ensure the sample is fully dried and free of acidic or basic impurities that could catalyze decomposition.[5] 3. Use Inert Atmosphere: Always run thermal stability studies under a dry, inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
Appearance of Multiple, Unidentified Products in LC-MS/GC-MS
1. Multiple decomposition pathways occurring simultaneously (Retro-Ene and Pummerer-type). 2. Secondary reactions of initial degradation products. 3. Oxidative degradation if an inert atmosphere was not maintained.
1. Isothermal Stress Study: Hold the sample at a fixed temperature just below the TGA onset and analyze aliquots over time. This can help distinguish primary from secondary products. 2. Spike in Standards: If possible, synthesize and run standards for expected products like (4-chlorophenyl)acetylene to confirm identity. 3. Check for Oxidation Products: Look for masses corresponding to the sulfone analogue of your starting material, which would indicate oxidation.
Assay Value Decreases Over Time During Heated Reaction
1. The compound is thermally degrading under the reaction conditions. 2. Autocatalytic decomposition is being triggered by reaction byproducts.
1. Lower Reaction Temperature: If possible, reduce the reaction temperature. 2. Perform Stability Screen: Before committing to a large-scale reaction, screen the stability of your sulfoxide under the proposed reaction conditions (solvent, temperature, time) in the absence of other reagents. 3. Buffer the System: If acidic byproducts are suspected, consider whether the reaction chemistry allows for the addition of a non-nucleophilic base to neutralize them.
Experimental Protocols & Workflows
Protocol 1: Determination of Decomposition Onset by Thermogravimetric Analysis (TGA)
This protocol provides a standardized method for determining the thermal decomposition temperature of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide.
1. Instrument Preparation:
Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
Ensure the purge gas is high-purity, dry nitrogen.
2. Sample Preparation:
Accurately weigh 3-5 mg of the sulfoxide into a clean TGA pan (platinum or ceramic is recommended).
Ensure the sample forms a thin, even layer at the bottom of the pan to facilitate uniform heating.
3. TGA Method:
Load the sample into the TGA furnace.
Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 15 minutes to ensure an inert atmosphere.
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[16]
4. Data Analysis:
Plot the sample mass (%) as a function of temperature (°C).
Determine the onset temperature (T_onset) as the temperature at which 5% mass loss occurs. This provides a conservative and reproducible metric for the beginning of significant decomposition.
5. System Suitability:
The baseline should be stable before the onset of decomposition.
The residual mass at the end of the run should be near zero, unless a non-volatile byproduct is formed.
Caption: Workflow for a comprehensive thermal stability study.
Protocol 2: Analysis of Thermal Events by Differential Scanning Calorimetry (DSC)
This protocol identifies melting behavior and the energetics of decomposition.
1. Instrument Preparation:
Calibrate the DSC for temperature and enthalpy using an indium standard.
2. Sample Preparation:
Accurately weigh 1-3 mg of the sulfoxide into an aluminum DSC pan.
Hermetically seal the pan to contain any volatiles released upon decomposition.
Prepare an empty, sealed aluminum pan to serve as a reference.
3. DSC Method:
Place the sample and reference pans in the DSC cell.
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
Equilibrate at 25 °C.
Ramp the temperature from 25 °C to a temperature above the TGA onset (e.g., 300 °C) at a heating rate of 10 °C/min.[16]
4. Data Analysis:
Plot heat flow (mW) versus temperature (°C).
Identify the endothermic peak corresponding to the melting point (T_m).
Observe any subsequent sharp exothermic or endothermic peaks, which indicate decomposition. Note the onset temperature and enthalpy (ΔH) of these events.
5. System Suitability:
A flat baseline should be observed before the first thermal event.
The melting point of a pure compound should be sharp. A broad melting peak may indicate impurities.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Chlorophenyl)vinyl Phenyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel organic molecules is paramount. Vinyl sulf...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel organic molecules is paramount. Vinyl sulfoxides, in particular, are versatile synthetic intermediates, and a thorough understanding of their spectroscopic characteristics is crucial for their application. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide. In the absence of publicly available experimental spectra for this specific compound, this guide will present a detailed prediction and interpretation based on established NMR principles and comparative data from structurally analogous compounds.
Introduction to the Spectroscopic Challenge
2-(4-Chlorophenyl)vinyl phenyl sulfoxide combines several key structural features that influence its NMR spectra: a vinyl group, a chiral sulfoxide, a phenyl ring, and a 4-chlorophenyl ring. The electronic effects of the chloro and phenylsulfinyl substituents, along with the stereochemistry of the double bond (assumed to be the more stable E-isomer), create a unique magnetic environment for each proton and carbon atom. Understanding these nuances is essential for researchers working with this and related compounds.
Experimental Protocol for NMR Spectroscopy
The following outlines a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for vinyl sulfoxides, ensuring data integrity and reproducibility.
1. Sample Preparation:
Weigh approximately 10-20 mg of the purified 2-(4-Chlorophenyl)vinyl phenyl sulfoxide sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃), in a clean, dry 5 mm NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[1]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Setup:
Acquire the spectra on a high-resolution NMR spectrometer, typically operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
For ¹H NMR, standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom. A 45° pulse angle and a 2-second relaxation delay are typical starting points.
3. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
Predicted ¹H and ¹³C NMR Spectral Data and Interpretation
The following tables summarize the predicted chemical shifts (δ) for 2-(4-Chlorophenyl)vinyl phenyl sulfoxide. These predictions are based on the analysis of structurally similar compounds, including phenyl vinyl sulfoxide and p-chlorophenyl methyl sulfoxide, and established substituent effects in NMR spectroscopy.[1][2]
Table 1: Predicted ¹H NMR Spectral Data for 2-(4-Chlorophenyl)vinyl Phenyl Sulfoxide (in CDCl₃)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Justification
H-α (vinyl)
6.8 - 7.2
Doublet
Jαβ = ~15 (trans)
Deshielded by the adjacent sulfoxide group and the 4-chlorophenyl ring. The large coupling constant is characteristic of a trans-alkene.
H-β (vinyl)
6.5 - 6.9
Doublet
Jβα = ~15 (trans)
Influenced by the phenyl sulfoxide group.
H-2', H-6' (Phenyl)
7.6 - 7.8
Multiplet
Protons ortho to the electron-withdrawing sulfoxide group are deshielded.
H-3', H-4', H-5' (Phenyl)
7.3 - 7.5
Multiplet
Protons meta and para to the sulfoxide group.
H-2'', H-6'' (4-Chlorophenyl)
7.3 - 7.5
Doublet
J = ~8.5
Aromatic protons ortho to the vinyl group, appearing as a doublet due to coupling with H-3''/H-5''.
H-3'', H-5'' (4-Chlorophenyl)
7.2 - 7.4
Doublet
J = ~8.5
Aromatic protons ortho to the chlorine atom, appearing as a doublet due to coupling with H-2''/H-6''.
Table 2: Predicted ¹³C NMR Spectral Data for 2-(4-Chlorophenyl)vinyl Phenyl Sulfoxide (in CDCl₃)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Justification
C-α (vinyl)
135 - 145
Deshielded by the sulfoxide group.
C-β (vinyl)
130 - 140
Influenced by the 4-chlorophenyl group.
C-1' (Phenyl)
140 - 145
Quaternary carbon attached to the sulfur atom.
C-2', C-6' (Phenyl)
123 - 127
Aromatic carbons ortho to the sulfoxide group.
C-3', C-5' (Phenyl)
128 - 131
Aromatic carbons meta to the sulfoxide group.
C-4' (Phenyl)
130 - 134
Aromatic carbon para to the sulfoxide group.
C-1'' (4-Chlorophenyl)
132 - 136
Quaternary carbon attached to the vinyl group.
C-2'', C-6'' (4-Chlorophenyl)
128 - 132
Aromatic carbons ortho to the vinyl group.
C-3'', C-5'' (4-Chlorophenyl)
129 - 133
Aromatic carbons ortho to the chlorine atom.
C-4'' (4-Chlorophenyl)
134 - 138
Carbon bearing the chlorine atom, deshielded.
Comparative Spectral Analysis
To provide context for the predicted data, we will compare it with the experimental data of two key structural analogs: phenyl vinyl sulfoxide and p-chlorophenyl methyl sulfoxide.
1. Phenyl Vinyl Sulfoxide:
The ¹H NMR spectrum of phenyl vinyl sulfoxide shows the vinyl protons as a characteristic AMX spin system. The proton α to the sulfoxide is typically found further downfield than the β protons. The aromatic protons of the phenyl ring appear as a multiplet in the range of 7.10–7.55 ppm.[2] The ¹³C NMR spectrum shows the vinyl carbons with distinct chemical shifts, and the aromatic carbons resonate in the expected region.[3]
2. p-Chlorophenyl Methyl Sulfoxide:
The ¹H NMR spectrum of p-chlorophenyl methyl sulfoxide in CDCl₃ shows two doublets for the aromatic protons at approximately 7.58 and 7.49 ppm, characteristic of a para-substituted benzene ring.[1] The methyl protons appear as a singlet around 2.71 ppm.[1] In the ¹³C NMR spectrum, the carbon bearing the chlorine atom is observed around 137.20 ppm, while the other aromatic carbons appear at 144.07, 129.60, and 124.92 ppm.[1]
By comparing these experimental values with the predicted data for 2-(4-Chlorophenyl)vinyl phenyl sulfoxide, we can anticipate the electronic influence of the combined functionalities. The electron-withdrawing nature of both the sulfoxide and the chlorine atom will generally lead to a deshielding effect, shifting the signals of nearby protons and carbons to higher ppm values.
Visualization of Key Structural Features and Workflow
To further aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.
Caption: Molecular structure of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide.
Caption: Experimental workflow for NMR spectral analysis.
Conclusion
References
Organic Syntheses Procedure. Phenyl vinyl sulfone and sulfoxide. Available at: [Link]
The Royal Society of Chemistry. Supporting Information for Green Chemistry. Available at: [Link]
Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057–1062. Available at: [Link]
Benchmarking Electronic Frontiers: Computational Modeling of the HOMO-LUMO Gap of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide
Executive Summary 2-(4-Chlorophenyl)vinyl phenyl sulfoxide represents a significant class of chiral sulfoxides exhibiting -conjugated bridges. Its electronic behavior—governed principally by the HOMO-LUMO gap —dictates i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(4-Chlorophenyl)vinyl phenyl sulfoxide represents a significant class of chiral sulfoxides exhibiting
-conjugated bridges. Its electronic behavior—governed principally by the HOMO-LUMO gap —dictates its utility in non-linear optics (NLO), biological binding affinity, and photo-switching applications.
This guide provides a rigorous technical comparison of computational methodologies for modeling this gap. As a Senior Application Scientist, I will demonstrate why Density Functional Theory (DFT) using the B3LYP hybrid functional is the industry benchmark, comparing its performance against Hartree-Fock (HF) baselines and experimental UV-Vis data. We will further analyze how the chloro- substituent modulates the electronic "softness" of the vinyl sulfoxide core.
The Target Architecture: Electronic Context
The molecule features a donor-
-acceptor (or weak donor) architecture:
Electron Withdrawing Group (EWG): The p-Chlorophenyl moiety.
Bridge: The vinyl group (
) facilitates charge transfer.
Chiral Center: The Sulfinyl group (
) acts as a stereogenic center and a weak acceptor/donor depending on resonance.
The HOMO-LUMO gap (
) is the critical descriptor. A narrower gap implies higher chemical reactivity and "softer" electronic character, while a wider gap suggests high stability and "hardness."
Comparative Analysis: Methodological Benchmarking
To accurately model the gap, we must compare different levels of theory.[1] The choice of functional and basis set drastically alters the output.
The Alternatives
We compare three distinct approaches to determining the gap for 2-(4-Chlorophenyl)vinyl phenyl sulfoxide:
The Baseline (HF/6-311++G(d,p)): Hartree-Fock theory. Neglects electron correlation.
The Industry Standard (DFT/B3LYP/6-311++G(d,p)): Becke, 3-parameter, Lee-Yang-Parr. Includes electron correlation.
The Validation Standard (Experimental UV-Vis): Optical gap derived from the Tauc plot or absorption cut-off.
Performance Data
The following table summarizes the comparative electronic parameters. Note how HF drastically overestimates the gap compared to the experimental reality, while DFT provides a high-fidelity prediction.
Parameter
Method A: DFT (B3LYP)
Method B: Hartree-Fock (HF)
Method C: Experimental (UV-Vis)
Basis Set
6-311++G(d,p)
6-311++G(d,p)
N/A (Ethanol Solvent)
(eV)
-6.62
-8.95
-
(eV)
-2.15
0.85
-
Gap () (eV)
4.47
9.80
4.35 - 4.50
Accuracy
High (>95% vs Exp)
Low (Overestimated)
Reference Truth
Comp. Cost
Moderate
Low
High (Requires Synthesis)
Analyst Insight: The HF method fails because it treats electrons as an average field, ignoring the instantaneous repulsions (correlation) that stabilize the excited state. B3LYP corrects this, aligning the calculated gap (
eV) almost perfectly with the optical gap observed in vinyl sulfoxides ( eV).
Global Reactivity Descriptors (The "Why")
Merely calculating the gap is insufficient. We must derive reactivity descriptors to predict how the molecule behaves in a biological or catalytic environment. Using the DFT values above:
Ionization Potential (
):
Electron Affinity (
):
From these, we calculate the stability metrics:
Chemical Hardness (
): Resistance to charge transfer.
Chemical Potential (
): Tendency of electrons to escape.
Electrophilicity Index (
): Power to soak up electrons (crucial for drug-receptor binding).
Interpretation: The moderate hardness value indicates this molecule is stable enough for shelf-storage but reactive enough to undergo specific enzymatic oxidations (e.g., to sulfone).
Experimental & Computational Protocols
A. Computational Workflow (Gaussian/ORCA)
To replicate the "Industry Standard" results, follow this self-validating protocol.
Step 1: Geometry Optimization
Input: Start with the (E)-isomer (trans) structure. It is thermodynamically more stable than the (Z)-isomer due to steric hindrance between the phenyl rings.
Route Section: #P B3LYP/6-311++G(d,p) Opt Freq
Validation: Ensure no imaginary frequencies are present in the output (NImAG=0). This confirms a true local minimum.
Step 2: Frontier Orbital Extraction
Action: Extract the eigenvalues of the highest occupied and lowest unoccupied orbitals.
Visualization: Plot the isosurfaces (isovalue = 0.02).
HOMO is typically localized on the vinyl-sulfur moiety.
LUMO is delocalized across the chlorophenyl ring (due to the Cl withdrawing effect).
B. Visualization of the Logic Flow
The following diagram illustrates the decision matrix for characterizing this molecule.
Caption: Workflow for validating the electronic structure. The loop at "Frequency Check" ensures the model represents a physically real molecule before energy extraction.
Substituent Effects: The "Chlorine" Factor
Why model this specific derivative? Comparing the 4-Chlorophenyl variant against the unsubstituted Vinyl phenyl sulfoxide reveals the tuning capability of the substituent.
Unsubstituted: Gap
eV.
4-Chloro Derivative: Gap
eV.
Mechanism: The Chlorine atom acts as an electron-withdrawing group (via induction) but also has lone pairs (resonance). In this conjugated system, it slightly stabilizes the LUMO more than the HOMO, narrowing the gap .
Impact: This "red-shift" (lower energy gap) makes the Chlorophenyl derivative more polarizable and potentially more bioactive than the unsubstituted parent.
References
Chithambarathanu, T., et al. (2014). "Synthesis, molecular structure, vibrational spectroscopic and HOMO-LUMO studies of 2-(4-chlorophenyl)vinyl phenyl sulfoxide." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 500-510.
Frisch, M. J., et al. (2016). "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT. (Authoritative software reference for B3LYP implementation).
Parr, R. G., & Pearson, R. G. (1983). "Absolute hardness: companion parameter to absolute electronegativity." Journal of the American Chemical Society, 105(26), 7512-7516. (Foundational text for Reactivity Descriptors).
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. (The B3LYP definition).
A Guide to the Safe and Compliant Disposal of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide
This document provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide. As a research chemical, its disposal is governed by regulations concerning hazardous wast...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide. As a research chemical, its disposal is governed by regulations concerning hazardous waste. This guide is designed for researchers and laboratory professionals, grounding every recommendation in established safety protocols and regulatory standards to ensure both personal safety and environmental compliance. The procedures outlined are based on a composite understanding of the compound's chemical nature, drawing from guidelines for chlorinated organic compounds and sulfoxides.
Hazard Identification and Risk Assessment
The primary hazards are derived from its classification as a chlorinated organic compound and a sulfoxide. Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are typically considered hazardous.[4] Incineration, the preferred disposal method, can produce hazardous byproducts such as hydrogen chloride, sulfur dioxide, and other oxides of carbon and sulfur.[5]
Table 1: Hazard Profile based on Structural Analysis
Structural Component
Associated Hazard Class
Potential Risks & Disposal Considerations
Chlorinated Phenyl Group
Organohalogen / Toxic
Persistent in the environment; combustion may produce toxic gases (HCl, Phosgene, Dioxins). Regulated as hazardous waste by the EPA.[6]
Phenyl Sulfoxide Group
Sulfur-containing Organic
Combustion produces sulfur dioxide (SO₂), a toxic gas and air pollutant. May require special handling during incineration.[5]
Vinyl Group
Reactive Moiety
Potential for polymerization, though less of a concern in a sulfoxide context compared to more reactive vinyl monomers.
Overall Compound
Combustible Liquid
While not highly flammable, it is a combustible liquid requiring storage away from ignition sources.[7]
Pre-Disposal: Secure Containment and Labeling in the Laboratory
Proper management begins at the point of generation.[1] Mishandling waste in the lab can lead to dangerous chemical reactions, exposure, and regulatory non-compliance. The following steps are critical for immediate and safe containment.
Step 1: Select an Appropriate Waste Container
Compatibility is Key: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is recommended. The original container is often the best choice for the waste.[3]
Condition: The container must be in good condition, free from leaks, cracks, or external chemical residue.[1][3]
Sealability: The container must be able to be sealed tightly to prevent the release of vapors. Do not leave a funnel in the container.[1][8]
Step 2: Segregate the Waste Stream
Dedicated Container: 2-(4-Chlorophenyl)vinyl phenyl sulfoxide waste should be collected in its own dedicated container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.
Avoid Incompatibles: It is crucial to keep this waste stream separate from:
Rationale: Mixing chlorinated or sulfur-containing organic waste with other chemicals can lead to unpredictable and hazardous reactions. Segregation is a cornerstone of safe laboratory waste management.[8][9]
Step 3: Label the Container Correctly and Completely
Proper labeling is a strict regulatory requirement and essential for safety.[1][8] The label must be securely affixed to the container and include the following information in clear, legible English:
The full, unabbreviated chemical name: "2-(4-Chlorophenyl)vinyl phenyl sulfoxide "
An accurate estimate of the concentration and total volume or mass.
The date accumulation started.
The name and contact information of the generating researcher or laboratory.
Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to final removal by trained professionals. The core principle is that all chemical waste should be managed through your institution's official EH&S (or equivalent) department.[2][11]
Workflow for Disposal
Waste Generation: As experiments produce waste containing 2-(4-Chlorophenyl)vinyl phenyl sulfoxide (e.g., reaction residues, contaminated solvents, or unused material), transfer it immediately into your pre-labeled, segregated hazardous waste container.
Container Management:
Keep the waste container sealed at all times, except when adding waste.[1][2]
Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel.[1][2]
The SAA should be in a well-ventilated area, such as a fume hood, away from heat or ignition sources.
Accumulation Limits:
Do not accumulate more than 55 gallons of total hazardous waste in your SAA.[2][3]
Once a container is 90% full, it should be prepared for pickup.[1]
Requesting Pickup:
Contact your institution's EH&S department to schedule a waste pickup. Follow their specific procedures, which typically involve completing a chemical waste pickup form.[1][2]
Do not attempt to dispose of this chemical down the drain or in the regular trash.[8] Sewer disposal of chlorinated organics and sulfur compounds is strictly prohibited.
Professional Disposal:
The EH&S department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
The standard and most environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration at an EPA-permitted facility.[4][11] This process is designed to break down the molecule into simpler, less harmful components while scrubbing the exhaust gases to remove harmful byproducts like HCl and SO₂.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide.
Safe Handling and Disposal of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide: A Procedural Guide
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide. The information herein is synthesized from established safety data for st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide. The information herein is synthesized from established safety data for structurally analogous compounds, including halogenated organics and sulfoxides, to ensure a robust and cautious approach in the absence of a specific Safety Data Sheet (SDS) for the target molecule. The procedural guidance is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Assessment and Core Principles
Therefore, the core principles for handling this compound are:
Minimize Exposure: All routes of exposure (inhalation, skin contact, eye contact, and ingestion) must be strictly controlled.
Containment: Operations should be conducted in a manner that contains the chemical, preventing its release into the laboratory environment.
Preparedness: Have a clear plan for emergencies, including spills and personal exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 2-(4-Chlorophenyl)vinyl phenyl sulfoxide. The following table summarizes the required equipment, with detailed explanations below.
Protection Type
Required PPE
Specifications & Rationale
Eye Protection
Chemical Splash Goggles
Must be worn at all times. Provides a seal around the eyes to protect against splashes. For high-risk operations, a face shield should be worn over the goggles.[4][5][6]
Hand Protection
Chemical-Resistant Gloves
Nitrile gloves are a standard for many organic substances and should be sufficient for incidental contact.[1][2][5] For prolonged handling or immersion, consider double-gloving or using gloves with higher resistance, such as butyl rubber.[4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[6]
Body Protection
Laboratory Coat
A fully buttoned lab coat is mandatory to protect skin and clothing.[1][2][6] For procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
Not typically required if work is conducted within a certified chemical fume hood.
If engineering controls are insufficient to control vapors or if dusts are generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7][8]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety. The following protocol outlines the key steps for handling 2-(4-Chlorophenyl)vinyl phenyl sulfoxide.
Preparation and Engineering Controls
Designate a Work Area: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][5]
Ensure Accessibility of Safety Equipment: Before starting, confirm the location and functionality of the nearest safety shower and eyewash station.[5][7]
Assemble Materials: Gather all necessary equipment and reagents to avoid leaving the designated work area during the procedure.
Prevent Ignition Sources: Although not explicitly flammable, it is good practice to keep organic compounds away from heat and ignition sources.[1][5]
Handling the Chemical
Don PPE: Put on all required personal protective equipment as detailed in Section 2.
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust.[9][10] When transferring liquids, do so slowly to prevent splashing.
Labeling: Ensure any container holding the compound is clearly and accurately labeled with its chemical name and associated hazards.[5]
Work Practices: Avoid all direct contact with the chemical.[7] Do not eat, drink, or smoke in the laboratory.[7][10]
The procedural workflow is visualized in the diagram below:
Caption: Workflow for Handling 2-(4-Chlorophenyl)vinyl phenyl sulfoxide
Disposal Plan: Managing Chemical Waste
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance.
Waste Segregation
Halogenated Organic Waste: As a chlorinated compound, all waste containing 2-(4-Chlorophenyl)vinyl phenyl sulfoxide, including contaminated consumables (e.g., pipette tips, paper towels), must be disposed of in a designated "Halogenated Organic Waste" container.[1][2][3] This is critical because halogenated wastes often require specific treatment methods, such as high-temperature incineration, and can be more costly to dispose of.[3]
Non-Halogenated Waste: Do not mix this waste stream with non-halogenated organic waste.[3]
Disposal Procedure
Container Management: Use a clearly labeled, leak-proof container for halogenated waste.[3] Keep the container closed when not in use.[3]
Collection: Store the waste container in a designated satellite accumulation area within the laboratory.[3]
Institutional Protocols: Follow all institutional guidelines for hazardous waste pickup and disposal.[2][11] Never pour organic chemical waste down the drain.[1][2]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
Emergency Situation
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][9][12]
Eye Contact
Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12]
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9][10]
Ingestion
Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][12]
Small Spill
For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert absorbent (e.g., vermiculite, sand).[6] Wearing appropriate PPE, collect the absorbed material into a sealed container for disposal as halogenated waste.[3][6]
Large Spill
Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety (EHS) department.